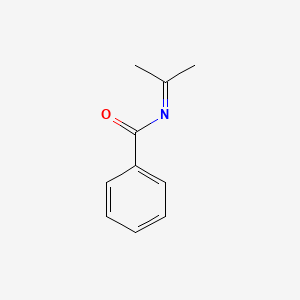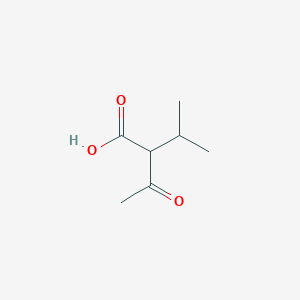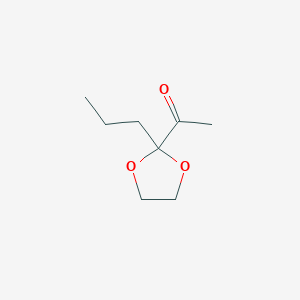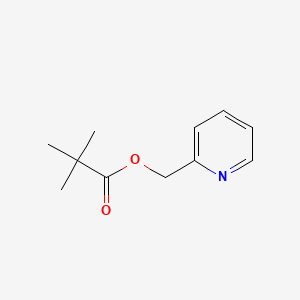
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester is an organic compound with a complex structure that includes a propionic acid moiety, a dimethyl group, and a pyridylmethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 2-pyridylmethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 2,2-dimethylpropanoic acid and 2-pyridylmethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-pyridylmethanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Substitution: Different ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pivalic acid (2,2-dimethylpropanoic acid): Shares the 2,2-dimethylpropanoic acid moiety but lacks the pyridylmethyl ester group.
Neopentanoic acid: Another name for pivalic acid, highlighting its structural similarity.
Trimethylacetic acid: Similar structure with three methyl groups attached to the acetic acid moiety.
Uniqueness
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester is unique due to the presence of the pyridylmethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
50315-49-6 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
pyridin-2-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 |
Clé InChI |
NOJLBQFOLJCBDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

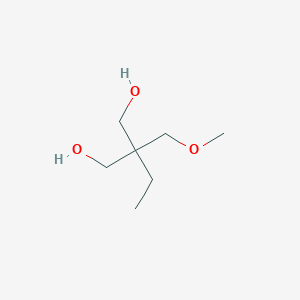

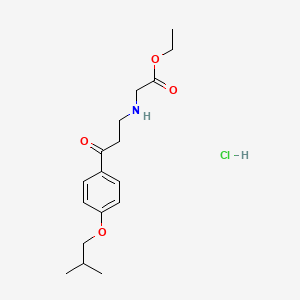
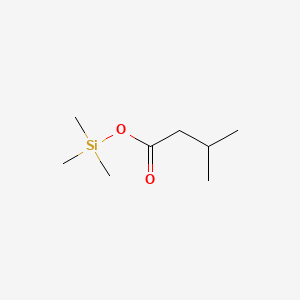
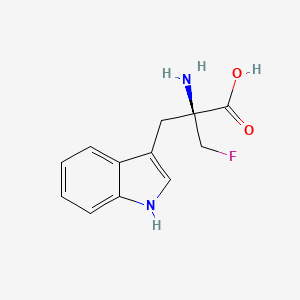
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
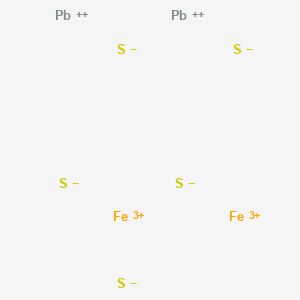
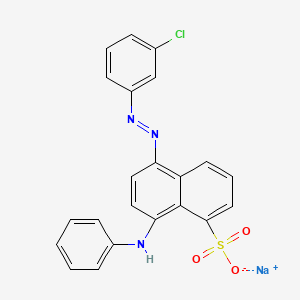
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
